

comparative efficacy of kinase inhibitors derived from 5-Bromoquinoxalin-6-amine

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Compound of Interest

Compound Name: **5-Bromoquinoxalin-6-amine**

Cat. No.: **B154387**

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Comparative Efficacy of Quinoxaline-Based Kinase Inhibitors

A guide for researchers and drug development professionals on the performance of potent kinase inhibitors featuring the quinoxaline scaffold. While **5-Bromoquinoxalin-6-amine** serves as a key synthetic precursor for a variety of quinoxaline derivatives, this guide focuses on the comparative efficacy of notable examples of this class, irrespective of their specific starting material.

This guide provides an objective comparison of the performance of recently developed kinase inhibitors built upon a quinoxaline core. The quinoxaline scaffold has emerged as a privileged structure in medicinal chemistry, giving rise to potent inhibitors of various protein kinases implicated in oncology and other diseases. Here, we evaluate the efficacy of representative inhibitors targeting Apoptosis Signal-regulating Kinase 1 (ASK1) and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases.

Data Presentation: In Vitro Efficacy of Quinoxaline-Based Kinase Inhibitors

The following table summarizes the in vitro and cell-based inhibitory activities of selected quinoxaline-based kinase inhibitors against their primary targets.

Compound ID	Target Kinase(s)	IC50 (nM)	Cell Line	Cell-based Assay EC50 (µM)	Reference
26e	ASK1	30.17	-	-	[1]
5c	Pim-1	<100 (submicromolar)	MV4-11 (AML)	35.5 ± 1.1	[2]
Pim-2	Pim-2	<100 (submicromolar)	HCT-116 (Colorectal Carcinoma)	32.9 ± 10.2	[2]
5e	Pim-1	<100 (submicromolar)	MV4-11 (AML)	32.9 ± 9.6	[2]
Pim-2	Pim-2	<100 (submicromolar)	HCT-116 (Colorectal Carcinoma)	45.3 ± 1.0	[2]
SGI-1776 (Control)	Pim-1, Pim-2	-	MV4-11 (AML)	61.2 ± 3.9	[2]

Key Findings

- ASK1 Inhibition: Compound 26e, a dibromo-substituted quinoxaline derivative, demonstrates potent inhibition of ASK1 with an IC50 value of 30.17 nM[1].
- Dual Pim-1/2 Inhibition: Compounds 5c and 5e are potent, submicromolar dual inhibitors of Pim-1 and Pim-2 kinases[2].
- Cellular Activity: In cell-based assays, compounds 5c and 5e exhibited significant cytotoxic effects on the MV4-11 acute myeloid leukemia cell line and the HCT-116 colorectal carcinoma cell line, both of which have high endogenous levels of Pim kinases[2]. Notably, their efficacy was superior to the lead compound in the study[2].

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy data. Below are representative protocols for key assays used in the evaluation of the featured kinase inhibitors.

Kinase Inhibition Assay (Luminescence-Based)

This protocol is based on the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during a kinase reaction.

- Compound Preparation: A serial dilution of the test compound (e.g., 26e, 5c, or 5e) is prepared in DMSO.
- Reaction Setup: The kinase reaction is assembled in a 384-well plate containing the kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA, 50µM DTT), the specific kinase (e.g., recombinant human ASK1 or Pim-1/2), and the substrate peptide[3].
- Initiation: The reaction is initiated by adding a mixture of the substrate and ATP[3].
- Incubation: The reaction mixture is incubated at room temperature for a defined period (e.g., 60 minutes) to allow for enzymatic activity[3].
- ATP Depletion: ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP[3]. This is followed by a 40-minute incubation at room temperature[3].
- Signal Generation: Kinase Detection Reagent is added to convert the generated ADP to ATP and subsequently produce a luminescent signal via a luciferase reaction[3]. A 30-minute incubation at room temperature is required for signal stabilization[3].
- Data Acquisition: The luminescence is measured using a plate reader.
- Data Analysis: The inhibitory activity is calculated as a percentage of the control (vehicle-treated) kinase activity, and IC₅₀ values are determined by fitting the data to a dose-response curve.

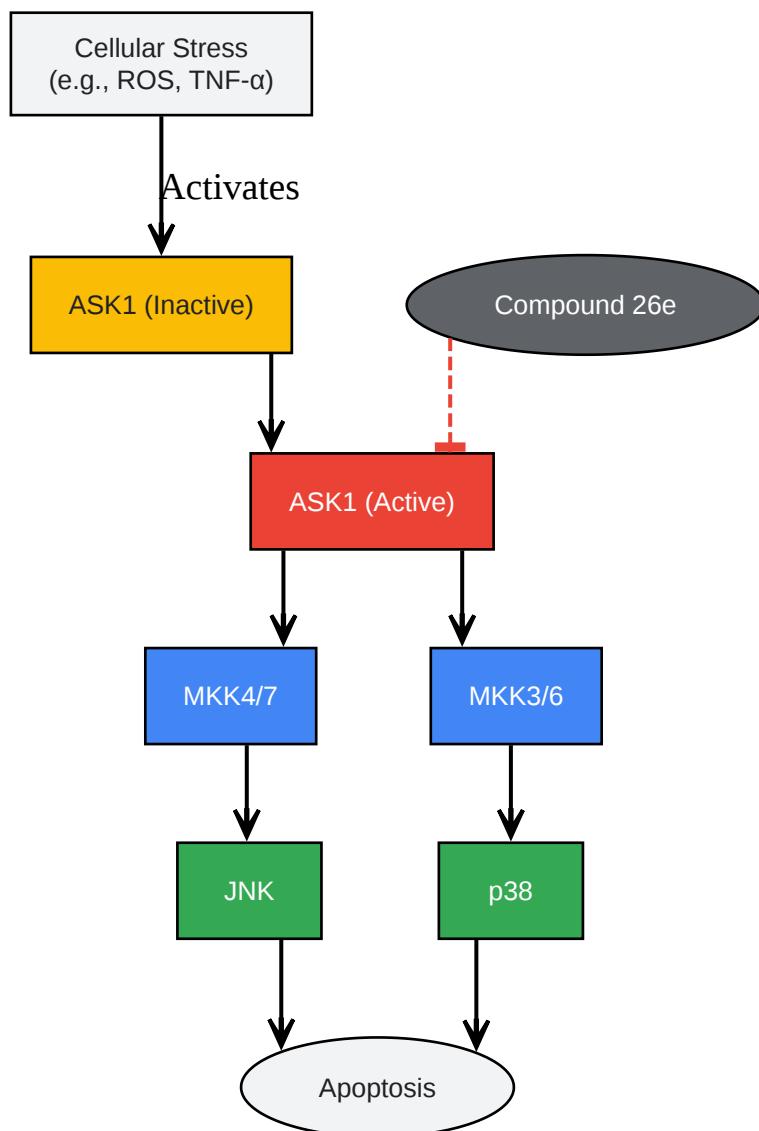
Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of the inhibitors on cancer cell lines.

- Cell Seeding: Human cancer cells (e.g., MV4-11 or HCT-116) are seeded in 96-well plates at an appropriate density and allowed to adhere overnight.
- Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., 5c or 5e) or a vehicle control (DMSO) for a specified duration (e.g., 72 hours).
- MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases convert the yellow MTT to purple formazan crystals.
- Solubilization: A solubilization buffer is added to dissolve the formazan crystals.
- Absorbance Measurement: The absorbance of the purple solution is measured at a specific wavelength (typically around 570 nm) using a microplate reader.
- Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the EC50 value is determined from the dose-response curve.

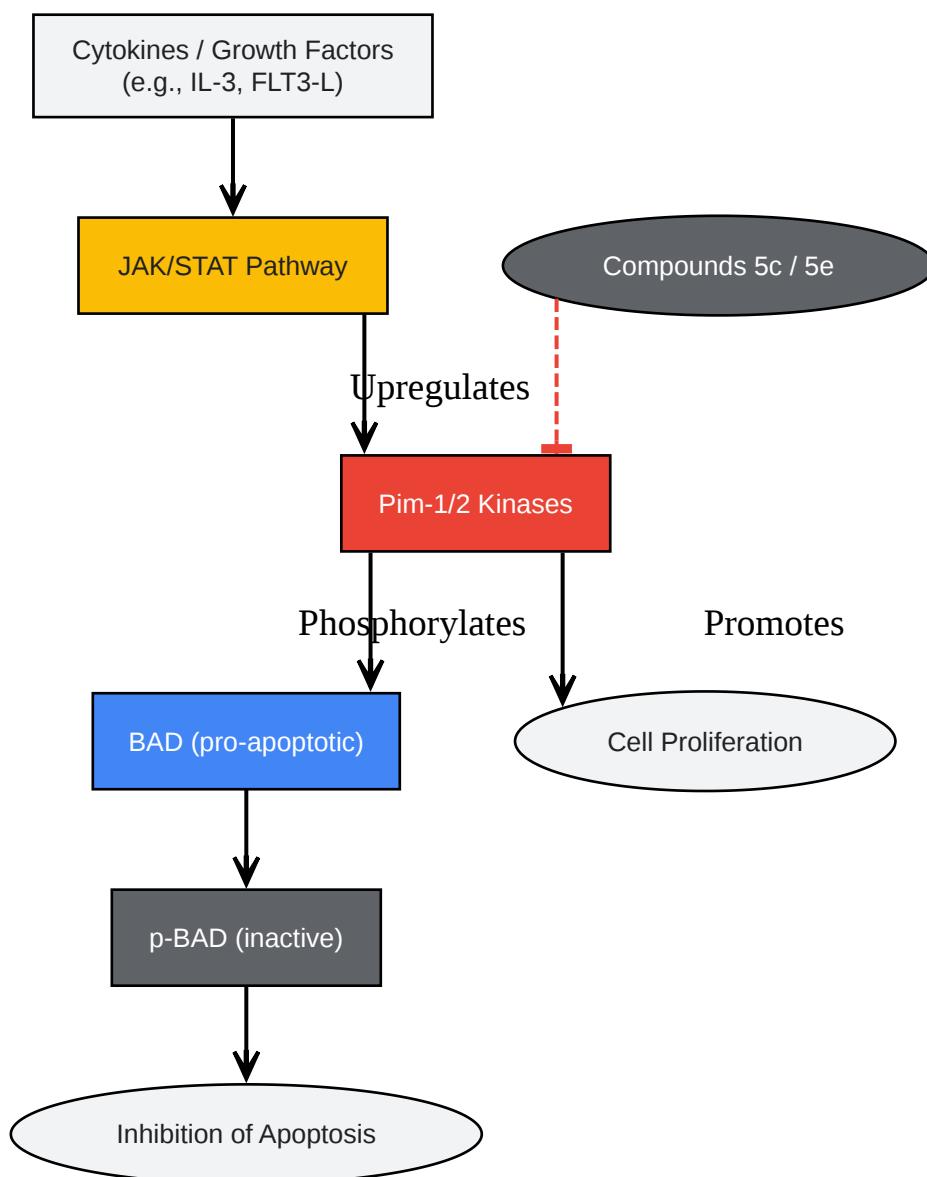
Mandatory Visualizations

Signaling Pathways and Experimental Workflow



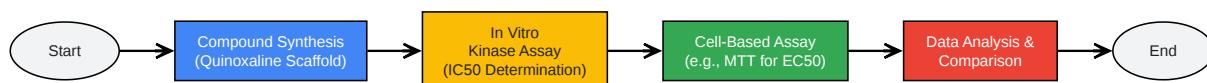
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Caption: ASK1 signaling pathway and inhibition by Compound 26e.



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Caption: Pim kinase signaling pathway and inhibition by Compounds 5c/5e.



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